molecular formula C7H12N4O B13849178 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol

3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol

Cat. No.: B13849178
M. Wt: 168.20 g/mol
InChI Key: JYJSGXLBNVBXQY-UHFFFAOYSA-N
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Description

3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a triazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of 3-chloropyrrolidine with 1,2,4-triazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-one.

    Reduction: Formation of 3-(1,2,4-Dihydrotriazol-4-ylmethyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity . The pyrrolidine ring contributes to the overall three-dimensional structure, allowing for better interaction with target proteins. Molecular docking studies have shown that this compound can interact with enzymes such as acetylcholinesterase, which is relevant for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-(1,2,4-Dihydrotriazol-4-ylmethyl)pyrrolidin-3-ol: Reduced form of the triazole ring.

    3-(1,2,4-Triazol-4-ylmethyl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.

Uniqueness

3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol is unique due to the presence of both the triazole and pyrrolidine rings, which provide a combination of structural features that enhance its potential as a bioactive compound. The hydroxyl group on the pyrrolidine ring also offers additional sites for chemical modification, making it a versatile intermediate for further synthesis .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(1,2,4-triazol-4-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H12N4O/c12-7(1-2-8-3-7)4-11-5-9-10-6-11/h5-6,8,12H,1-4H2

InChI Key

JYJSGXLBNVBXQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CN2C=NN=C2)O

Origin of Product

United States

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